Cas no 2138405-16-8 ((3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine)

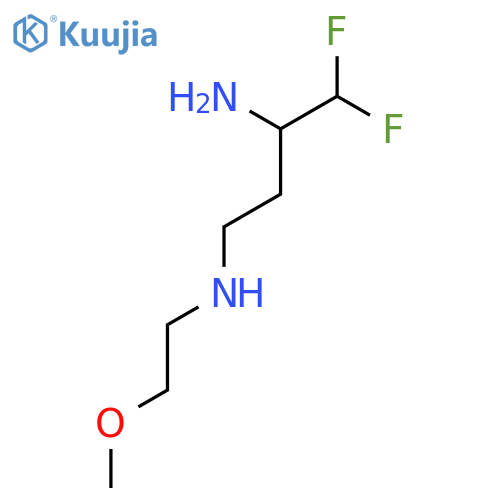

2138405-16-8 structure

商品名:(3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine

(3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine 化学的及び物理的性質

名前と識別子

-

- 2138405-16-8

- (3-amino-4,4-difluorobutyl)(2-methoxyethyl)amine

- EN300-701293

- (3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine

-

- インチ: 1S/C7H16F2N2O/c1-12-5-4-11-3-2-6(10)7(8)9/h6-7,11H,2-5,10H2,1H3

- InChIKey: QLIBKYUQTHKPOJ-UHFFFAOYSA-N

- ほほえんだ: FC(C(CCNCCOC)N)F

計算された属性

- せいみつぶんしりょう: 182.12306946g/mol

- どういたいしつりょう: 182.12306946g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 7

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 47.3Ų

(3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-701293-1.0g |

(3-amino-4,4-difluorobutyl)(2-methoxyethyl)amine |

2138405-16-8 | 1g |

$0.0 | 2023-06-06 |

(3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

2138405-16-8 ((3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine) 関連製品

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量